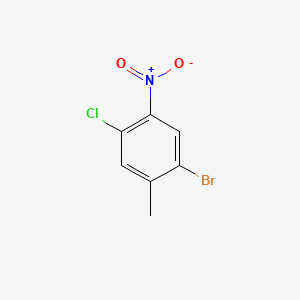

1-bromo-4-chloro-2-methyl-5-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-4-chloro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKQJMLNMYPKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274608 | |

| Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10289-13-1 | |

| Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10289-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 4-Chloro-2-Methyltoluene

The synthesis begins with 4-chloro-2-methyltoluene, where the methyl group activates the ring for electrophilic attack. Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C introduces a nitro group preferentially at the meta position relative to the chlorine atom (position 5). The reaction proceeds as follows:

Key Conditions :

Bromination of 4-Chloro-2-Methyl-5-Nitrotoluene

Bromination is conducted using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The nitro group’s meta -directing effect ensures bromine addition at position 1:

Optimization Insights :

-

Excess bromine improves conversion but risks di-substitution.

One-Pot Multi-Step Synthesis

A patent-derived method (US20160280619A1) for analogous compounds suggests a one-pot approach using oxalyl chloride and Friedel-Crafts catalysis. Adapted for this target molecule:

Reaction Steps and Conditions

-

Chlorination : 2-Methyl-5-nitrobenzoic acid is treated with oxalyl chloride to form the acyl chloride.

-

Friedel-Crafts Alkylation : Reaction with methylbenzene derivatives in dichloromethane (DCM) using aluminum chloride (AlCl₃).

-

Bromination : In-situ bromination using N-bromosuccinimide (NBS).

Critical Parameters :

-

Temperature control (0–5°C during Friedel-Crafts step).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Substitution | Simple reagents, scalable | Requires pure intermediates | 65% |

| Sandmeyer Reaction | High regioselectivity | Multi-step, aniline precursor needed | 60% |

| One-Pot Synthesis | Reduced purification steps | Sensitive to moisture and temperature | 55% |

Mechanistic Considerations

Directing Effects in Electrophilic Substitution

-

Methyl Group : Ortho/para-directing and activating.

-

Chlorine : Meta-directing and deactivating.

-

Nitro Group : Meta-directing and strongly deactivating.

The interplay between these groups dictates the order of substitution. Nitration before bromination/chlorination is often preferred due to the nitro group’s strong deactivation.

Side Reactions and Mitigation

-

Di-Substitution : Controlled by stoichiometry and reaction time.

-

Oxidation of Methyl Groups : Avoided by using mild brominating agents like NBS.

Industrial-Scale Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-chloro-2-methyl-5-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

Substitution: Products depend on the substituent introduced, such as 2-amino-5-chloro-4-nitrotoluene.

Reduction: 2-Bromo-5-chloro-4-aminotoluene.

Oxidation: 2-Bromo-5-chloro-4-nitrobenzoic acid.

Scientific Research Applications

1-bromo-4-chloro-2-methyl-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Research into its potential as a precursor for drugs with antimicrobial or anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-2-methyl-5-nitrobenzene depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the nitro and halogen groups influence the reactivity of the benzene ring, directing incoming substituents to specific positions. In reduction reactions, the nitro group is reduced through a series of electron transfer steps, often involving the formation of intermediate species.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Observations:

Chlorine’s larger atomic size compared to fluorine may increase steric hindrance, affecting regioselectivity in further derivatization.

Positional Isomerism :

- In 1-bromo-5-chloro-4-methyl-2-nitrobenzene, the nitro group shifts to position 2, altering the electronic distribution. The meta-directing nitro group at position 2 could favor electrophilic substitution at positions 4 or 6, unlike the para-directing nitro group in the reference compound .

Methyl Group Impact: The methyl group at position 2 in the reference compound enhances solubility in non-polar solvents compared to non-methylated analogs (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) .

Crystallographic and Analytical Data

- Structural Confirmation : Compounds like 1-bromo-4-fluoro-2-methyl-5-nitrobenzene have been analyzed using X-ray crystallography (e.g., SHELX programs ), confirming substituent positions and bond lengths. Similar methods could validate the reference compound’s structure.

- Spectroscopic Profiles : NMR and IR spectra of analogs (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) show distinct shifts for nitro (1520–1350 cm⁻¹) and halogen groups, providing benchmarks for characterizing the reference compound .

Biological Activity

1-Bromo-4-chloro-2-methyl-5-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula of C7H5BrClNO2. Its unique structure, featuring both halogen and nitro substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by various studies and data.

- Molecular Weight : 250.48 g/mol

- CAS Number : 10289-13-1

- Molecular Structure : The compound contains a bromine atom at the 1-position, a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position of the benzene ring.

Biological Activity Overview

The biological activities of nitroaromatic compounds like this compound are often linked to their ability to interact with biological macromolecules. The presence of the nitro group can enhance reactivity towards various biological targets.

Antibacterial Activity

Research indicates that nitro compounds can exhibit significant antibacterial properties. For example:

- Study Findings : A study reported that compounds with nitro groups demonstrated inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group was crucial for enhancing antibacterial efficacy, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 20 µM against these pathogens .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Nitro Compound A | 20 | S. aureus |

| Nitro Compound B | 30 | P. aeruginosa |

Antifungal Activity

The antifungal properties of nitroaromatic compounds have also been explored:

- Data Summary : Several studies have shown that these compounds can inhibit fungal growth effectively. For instance, one study reported an MIC of 62.5 µg/mL against Candida albicans for certain nitro derivatives .

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Nitro Compound C | 62.5 | Candida albicans |

Antitumor Activity

The potential antitumor effects of halogenated nitro compounds are under investigation:

- Research Insights : Preliminary studies suggest that certain derivatives may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell lines in vitro .

Case Studies

- Case Study on Antibacterial Activity :

- Case Study on Antifungal Activity :

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-4-chloro-2-methyl-5-nitrobenzene with high regioselectivity?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For example:

- Step 1 : Bromination and chlorination of toluene derivatives under controlled conditions (e.g., using FeCl₃ as a catalyst for electrophilic substitution).

- Step 2 : Nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts.

- Key Consideration : The methyl group directs nitration to the meta position, while bromine and chlorine influence reactivity through steric and electronic effects. Monitor regioselectivity via HPLC or GC-MS .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- GC-MS : Quantify purity (>97%) and detect volatile impurities using a non-polar column (e.g., DB-5) .

- ¹H/¹³C NMR : Assign peaks based on substituent effects:

- Methyl protons appear as a singlet (~δ 2.5 ppm).

- Aromatic protons show splitting patterns influenced by adjacent nitro and halogen groups.

- Elemental Analysis : Validate molecular formula (C₇H₅BrClNO₂) with <0.3% deviation .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurity interference. Use:

- Deuterated DMSO : Resolves aromatic proton splitting by reducing signal overlap.

- 2D NMR (COSY, HSQC) : Correlate coupled protons and carbons to confirm assignments.

- Reference Standards : Compare with structurally similar compounds (e.g., 1-bromo-4-fluoro-2-methyl-5-nitrobenzene) to identify substituent-specific shifts .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group deactivates the ring, reducing electrophilicity but stabilizes intermediates in SNAr reactions. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 80°C.

- The methyl group enhances steric hindrance, slowing coupling at the 2-position.

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) .

Q. What are the optimal conditions for preserving the stability of this compound during storage?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., dehalogenated derivatives) indicate hydrolysis susceptibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for halogenated nitrobenzenes?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Standardize by:

- Recrystallizing the compound from ethanol/water (1:1) to obtain a single crystal form.

- Using differential scanning calorimetry (DSC) to measure onset melting temperature.

- Cross-referencing with structurally analogous compounds (e.g., 1-bromo-3-chloro-5-fluorobenzene, mp: 30–35°C) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.